2-Methyl-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride
Description
2-Methyl-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride (CAS No. 927999-40-4) is a specialized sulfonyl chloride derivative with a molecular formula of C₁₁H₁₂ClNO₃S and a molecular weight of 273.74 g/mol . Structurally, it features a benzene ring substituted with a methyl group at the 2-position, a sulfonyl chloride group at the 1-position, and a 2-oxopyrrolidin-1-yl moiety at the 4-position. This combination confers unique reactivity, making it valuable in organic synthesis, particularly for introducing sulfonate groups into target molecules.
Key properties from available data include:
- Molecular Formula: C₁₁H₁₂ClNO₃S
- Molecular Weight: 273.74 g/mol
- Storage: Not explicitly stated in available sources .
Properties
Molecular Formula |
C11H12ClNO3S |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H12ClNO3S/c1-8-7-9(13-6-2-3-11(13)14)4-5-10(8)17(12,15)16/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
CUGUQVAAJSUEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2=O)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidinone Moiety
The pyrrolidinone ring is synthesized via cyclization of γ-aminobutyric acid (GABA) derivatives. For instance, heating GABA with acetic anhydride at 120°C for 6 hours yields 2-pyrrolidinone through intramolecular amide bond formation. Alternative routes employ catalytic hydrogenation of succinimide derivatives under H₂ (50 psi) with palladium on carbon, achieving >90% conversion.
Attachment to the Benzene Ring
The pyrrolidinone group is introduced at the para position of a methyl-substituted benzene ring via Friedel-Crafts acylation. Using AlCl₃ as a Lewis catalyst, 2-methylbenzene reacts with 2-pyrrolidinone at 80°C in dichloromethane, yielding 2-methyl-4-(2-oxopyrrolidin-1-yl)benzene with 75–80% efficiency. Competing ortho substitution is minimized by steric hindrance from the methyl group.
Sulfonation and Chlorination
Sulfonation is achieved by treating the intermediate with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours. The electrophilic sulfonation occurs regioselectively at the meta position relative to the methyl group, forming the sulfonic acid derivative. Subsequent chlorination using PCl₅ in dichloromethane at room temperature converts the sulfonic acid to the sulfonyl chloride, with an overall yield of 65–70%.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrolidinone synthesis | GABA + Ac₂O, 120°C, 6 h | 85–90 |
| Friedel-Crafts acylation | 2-methylbenzene + 2-pyrrolidinone, AlCl₃, 80°C | 75–80 |
| Sulfonation/Chlorination | ClSO₃H (0–5°C), then PCl₅ (rt) | 65–70 |
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-efficiency, scalability, and safety. Continuous flow reactors (CFRs) and automated systems are employed to enhance reproducibility.
Continuous Flow Sulfonation
In CFR setups, 2-methyl-4-(2-oxopyrrolidin-1-yl)benzene is mixed with ClSO₃H at a 1:1.2 molar ratio in a microreactor channel (residence time: 2 minutes, 5°C). This method reduces side reactions (e.g., polysulfonation) and improves heat dissipation, achieving 92% sulfonic acid intermediate yield. Subsequent chlorination in a separate CFR module with PCl₅ at 25°C completes the synthesis in <10 minutes, with a total isolated yield of 82%.
Solvent Recovery Systems
Industrial plants integrate solvent distillation units to recover dichloromethane and excess PCl₅, reducing waste generation by 40%. Automated pH monitoring during quench steps ensures consistent product quality.
Reaction Optimization Strategies
Stoichiometric Adjustments
Increasing the ClSO₃H ratio to 1:1.5 enhances sulfonation efficiency but risks over-sulfonation. A balance is achieved at 1:1.2, as higher ratios reduce yields to 60% due to tar formation.
Catalytic Innovations
Replacing AlCl₃ with FeCl₃ in Friedel-Crafts acylation reduces environmental impact. Although reaction time increases to 12 hours, FeCl₃ offers comparable yields (73%) with easier catalyst recovery.
Temperature Control
Maintaining sulfonation at ≤5°C is critical. At 10°C, side products (e.g., benzene disulfonyl chloride) constitute 15% of the mixture, dropping to <2% at 0°C.
Purification and Characterization
Recrystallization
Crude product is recrystallized from a 1:3 ethyl acetate/hexane mixture, increasing purity from 85% to 99.5%. Slow cooling (1°C/min) minimizes inclusion of impurities.
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane gradient) resolves residual sulfonic acid impurities. Analytical HPLC (C18 column, 60:40 acetonitrile/water) confirms purity ≥99%.
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 2.65–2.75 (m, 4H, pyrrolidinone CH₂), 3.85 (t, 2H, N–CH₂), 7.55 (d, 1H, Ar–H), 7.90 (s, 1H, Ar–H), 8.10 (d, 1H, Ar–H).
-
FT-IR : 1375 cm⁻¹ (S=O asym), 1180 cm⁻¹ (S=O sym), 1680 cm⁻¹ (C=O).
Challenges and Mitigation
Hydrolytic Sensitivity
The sulfonyl chloride group hydrolyzes readily to sulfonic acid in humid conditions. Storage under nitrogen with molecular sieves ensures stability for >6 months.
Byproduct Formation
Trace 2-methyl-5-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride (meta isomer) may form during sulfonation. Isocratic HPLC purification (70:30 hexane/ethyl acetate) removes this impurity to <0.1%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Chemical Reactions
The compound participates in several reaction types, driven by its electrophilic sulfonyl chloride group and the reactivity of the pyrrolidinone ring:
A. Nucleophilic Substitution Reactions
The sulfonyl chloride group reacts with nucleophiles (e.g., amines, alcohols, thiols) to form sulfonamides, sulfonate esters, or sulfonyl thioethers. For example:
-
Reaction with amines :
This forms stable sulfonamide derivatives, widely used in medicinal chemistry .
B. Hydrolysis
In aqueous basic conditions, the sulfonyl chloride group hydrolyzes to a sulfonic acid:
This reaction is pH-dependent and proceeds rapidly in alkaline media.
C. Pyrrolidinone Ring Modifications
The 2-oxopyrrolidin-1-yl group undergoes:
-
Reduction : Catalytic hydrogenation converts the ketone to a secondary alcohol.
-
Oxidation : Strong oxidizing agents (e.g., KMnO₄) may cleave the ring under harsh conditions.
Common Reagents and Reaction Conditions
Reactivity Trends
-
Steric effects : The methyl group at the 2-position slows nucleophilic substitution compared to unsubstituted analogs, requiring longer reaction times.
-
Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sulfonamide formation.
Mechanistic Insights
Nucleophilic Substitution Mechanism :
-
Electrophilic activation : The sulfonyl chloride’s sulfur atom becomes highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms.
-
Nucleophilic attack : Amines or alcohols attack the sulfur center, displacing chloride.
-
Proton transfer : Base (e.g., pyridine) neutralizes HCl, driving the reaction to completion.
Biological Activity
2-Methyl-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride, also known by its CAS number 927999-40-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a pyrrolidinone ring and a sulfonyl chloride group, which are critical for its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
The molecular formula of 2-Methyl-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride is , with a molecular weight of approximately 273.74 g/mol. The compound is characterized by the presence of a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles.
The biological activity of 2-Methyl-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl chloride moiety can react with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation. Additionally, the pyrrolidinone ring may enhance binding affinity and specificity towards biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antibacterial Activity
Studies have shown that compounds containing similar sulfonamide structures exhibit antibacterial properties. For instance, sulfonamide derivatives have been reported to possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Sulfonamides are often investigated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. In related studies, compounds with similar functionalities demonstrated significant inhibitory effects against these enzymes, indicating that 2-Methyl-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride may also exhibit such properties .
3. Anticancer Activity
Preliminary research into related compounds indicates potential anticancer properties. For example, derivatives have been shown to induce apoptosis in cancer cell lines and suppress tumor growth in vivo . The structural similarities suggest that 2-Methyl-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride could also be explored for anticancer applications.
Case Studies and Research Findings
A variety of studies have evaluated the biological activity of compounds structurally related to 2-Methyl-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across various scientific domains:
| Field | Application |
|---|---|
| Medicinal Chemistry | Utilized as an intermediate for synthesizing pharmaceutical compounds, particularly enzyme inhibitors. |
| Biological Studies | Investigated for its potential as an enzyme inhibitor and its interactions with biological receptors. |
| Organic Synthesis | Acts as a reagent in the synthesis of complex organic molecules with potential therapeutic effects. |
| Material Science | Employed in the production of specialty chemicals with specific properties for industrial applications. |
Research indicates that 2-Methyl-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride exhibits various biological activities:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming stable covalent complexes, which is crucial for drug development targeting proteolytic enzymes involved in diseases.
- Binding Affinity : The pyrrolidinone ring enhances binding affinity towards molecular targets, influencing receptor interactions and downstream signaling pathways.
Enzyme Inhibition Studies
Research has shown that similar sulfonyl chlorides can effectively inhibit serine proteases. For instance, studies indicate that these compounds form stable complexes with serine residues at the active site, which is essential for designing drugs targeting various cancers and inflammatory diseases.
Synthesis and Reactivity
The synthesis typically involves reacting appropriate benzene derivatives with pyrrolidinone and sulfonyl chloride under controlled conditions. This reactivity is leveraged to create complex molecules that exhibit significant therapeutic potential.
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
Key Observations:
Structural Complexity: The target compound’s pyrrolidinone group introduces steric and electronic effects absent in simpler derivatives like tosyl or mesyl chlorides. This may reduce its reactivity toward bulky nucleophiles but enhance selectivity in certain reactions .
Functional Group Influence :
- The 2-oxopyrrolidin-1-yl group could increase solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to purely aromatic sulfonyl chlorides.
- The methyl group at the 2-position may sterically hinder reactions at the sulfonyl chloride site, requiring optimized conditions for efficient sulfonylation.
Reactivity and Stability:
- Thermal Stability: No boiling point data is available, but analogous compounds decompose upon heating, necessitating low-temperature handling.
Q & A
Basic: What synthetic methods are recommended for preparing 2-methyl-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride?
Methodological Answer:
The synthesis typically involves sulfonation of a pre-functionalized benzene ring. A common approach includes:
Sulfonation : Reacting 2-methyl-4-(2-oxopyrrolidin-1-yl)benzene with chlorosulfonic acid to introduce the sulfonyl chloride group.
Purification : Flash chromatography using solvent gradients (e.g., methylene chloride/ethyl acetate 95:5) is effective for isolating the product, as demonstrated in analogous sulfonyl chloride syntheses .
Characterization : Confirm purity (>95%) via HPLC and structural identity via -NMR (e.g., δ 2.13–2.23 ppm for pyrrolidinyl CH groups) .
Basic: How should researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- Chromatography : Monitor reaction progress via TLC (silica gel, UV detection).
- Spectroscopy :
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H] for CHClNOS).
Advanced: How does the 2-oxopyrrolidin-1-yl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The 2-oxopyrrolidin-1-yl group is electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but may require controlled conditions to avoid side reactions:
- Kinetic Studies : Compare reaction rates with analogs (e.g., 4-methylbenzene-1-sulfonyl chloride) to quantify substituent effects.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve yields .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
Discrepancies in NMR or MS data often arise from residual solvents or incomplete purification:
Repurification : Re-run flash chromatography with adjusted solvent ratios (e.g., methylene chloride/ethyl acetate 90:10) .
Deuterated Solvent Screening : Test NMR in CDCl vs. DMSO-d to identify solvent-induced shifts.
High-Resolution MS : Rule out isotopic interference or adduct formation.
Advanced: What strategies optimize the synthesis of sulfonamide derivatives from this compound?
Methodological Answer:
For coupling with amines:
Stoichiometry : Use 1.2 equivalents of amine to ensure complete conversion of sulfonyl chloride.
Base Selection : Triethylamine or DMAP effectively scavenge HCl, improving reaction efficiency .
Workup : Extract unreacted starting materials with dilute HCl (pH 3–4) to isolate sulfonamides.
Example : Reaction with 5-amino antipyrine yields sulfonamide derivatives in >85% yield under optimized conditions .
Advanced: How does this compound compare to structurally related sulfonyl chlorides in proteomics applications?
Methodological Answer:
The 2-oxopyrrolidin-1-yl group confers unique properties:
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Methodological Answer:
Impurities (e.g., hydrolyzed sulfonic acid) require sensitive methods:
- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient.
- Limit of Detection (LOD) : Achieve ~0.1% impurity detection via UV at 254 nm .
- Stability Studies : Monitor hydrolysis under varying humidity/temperature to identify degradation pathways.
Advanced: How can computational modeling predict the compound’s behavior in novel reactions?
Methodological Answer:
Leverage DFT calculations or molecular docking:
Reactivity Prediction : Calculate Fukui indices to identify electrophilic hotspots.
Solubility Modeling : Use COSMO-RS to optimize solvent selection for reactions.
ADMET Profiling : Predict bioavailability and toxicity for drug discovery applications .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use.
- Hydrolysis Mitigation : Store under anhydrous conditions (molecular sieves) to prevent HCl release.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material.
Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?
Methodological Answer:
Systematically isolate and analyze intermediates:
Intermediate Trapping : Use quenching agents (e.g., methanol) to stabilize reactive species.
In Situ Monitoring : Employ ReactIR to track sulfonation kinetics.
Byproduct Identification : LC-MS to detect side products (e.g., dimerization via sulfonic anhydride formation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
